molecular formula C13H12ClFN2O2 B1420283 5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid CAS No. 1152978-92-1

5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1420283
CAS RN: 1152978-92-1
M. Wt: 282.7 g/mol
InChI Key: OYMTVEUCUJWAFF-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . They are used in various fields such as medicinal chemistry and agrochemicals due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of a pyrazole compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . The presence of different substituents on the pyrazole ring can significantly affect its electronic structure and reactivity .


Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions, including substitutions, additions, and cyclizations . The reactivity of a pyrazole compound can be influenced by the nature and position of the substituents on the pyrazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrazole compound, such as its solubility, melting point, and stability, can be influenced by the substituents on the pyrazole ring .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

5-Chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid: can be a potential candidate for the Suzuki–Miyaura (SM) cross-coupling process. This reaction is a pivotal method for forming carbon–carbon bonds in organic chemistry, particularly in the pharmaceutical industry . The compound’s structure suggests it could act as a substrate for palladium-catalyzed cross-coupling reactions, given its halogen and carboxylic acid functional groups, which are common reactive sites in SM coupling.

Wound Healing Applications

In the field of medicinal chemistry, this compound has shown promise in in-silico studies for wound management. Computational tools have identified it as having a strong affinity with favorable binding interactions for key targets involved in wound healing, such as TNF-α, FGF, and TGF-β . This suggests potential applications in developing new treatments for chronic wounds, especially burns.

Anti-Inflammatory Properties

The affinity for TNF-α also indicates potential anti-inflammatory properties. TNF-α is a cytokine involved in systemic inflammation, and the ability to inhibit its activity could make this compound a valuable asset in the development of anti-inflammatory drugs .

Fibroblast Growth Factor (FGF) Modulation

The interaction with FGF suggests that this compound could modulate fibroblast growth factor activity. FGFs are involved in a variety of biological processes, including embryonic development, cell growth, morphogenesis, tissue repair, tumor growth, and invasion . Modulating these pathways could have significant therapeutic implications.

Transforming Growth Factor-Beta (TGF-β) Interaction

Similarly, the binding to TGF-β points to potential applications in modulating this signaling pathway. TGF-β plays a crucial role in cell differentiation, embryogenesis, and tissue homeostasis . Targeting TGF-β could be beneficial in treating diseases related to these processes.

Mechanism of Action

The mechanism of action of a pyrazole compound can depend on its structure and the biological target it interacts with . For example, some pyrazole compounds are known to inhibit certain enzymes, while others can interact with various receptors .

Safety and Hazards

The safety and hazards associated with a pyrazole compound can depend on its structure and the specific conditions under which it is used . It’s important to handle these compounds with care and to follow appropriate safety protocols .

Future Directions

The study of pyrazole compounds is a rapidly evolving field with many potential applications in medicinal chemistry, agrochemicals, and other areas . Future research may focus on the design and synthesis of new pyrazole compounds with improved properties and activities .

properties

IUPAC Name

5-chloro-1-(2-fluorophenyl)-3-propylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2O2/c1-2-5-9-11(13(18)19)12(14)17(16-9)10-7-4-3-6-8(10)15/h3-4,6-7H,2,5H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMTVEUCUJWAFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1C(=O)O)Cl)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid
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5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid

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